6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
Overview
Description
6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted salicylaldehyde, with an appropriate reagent.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a suitable alkylating agent.
Attachment of the 4-fluorophenyl Group: The 4-fluorophenyl group can be attached through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Oxoethoxy Linkage: The oxoethoxy linkage can be formed through an esterification reaction using an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., sodium azide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in various biochemical pathways.
Modulating Receptor Activity: The compound may interact with cellular receptors, modulating their activity and influencing cellular responses.
Altering Gene Expression: It may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one: Similar structure but with a methyl group instead of a fluorine atom.
6-chloro-7-[2-(4-nitrophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the 4-fluorophenyl group in 6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one imparts unique chemical and biological properties to the compound. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFO4/c1-2-3-13-8-20(24)26-18-10-19(16(21)9-15(13)18)25-11-17(23)12-4-6-14(22)7-5-12/h4-10H,2-3,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDLYHOKHAWCDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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